1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Description

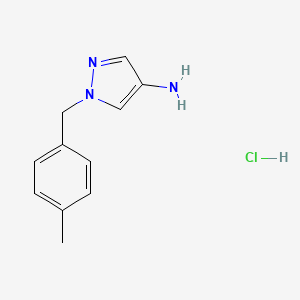

1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole-based organic compound with a molecular formula of C₁₁H₁₄ClN₃ and a molecular weight of 239.71 g/mol. The structure consists of a pyrazole ring substituted with a 4-methylbenzyl group at the N1 position and an amine group at the C4 position, stabilized as a hydrochloride salt to enhance solubility and stability . This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or building block for drug discovery. Its structural simplicity and modifiable functional groups make it a versatile candidate for derivatization.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFMLYPLOKIDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Method

The most commonly reported preparation method for 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride involves the nucleophilic substitution reaction between 4-methylbenzyl chloride and 4-aminopyrazole. This reaction typically proceeds as follows:

- Reactants: 4-methylbenzyl chloride and 4-aminopyrazole

- Base: Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures (generally 80–120 °C) to drive the reaction to completion

- Reaction Time: Several hours, optimized based on scale and desired yield

This method yields the free base of 1-(4-methylbenzyl)-1H-pyrazol-4-amine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing solubility and stability for further applications.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are employed to improve reaction efficiency and scalability. Key features include:

- Catalyst Use: Catalysts may be introduced to increase reaction rates and selectivity.

- Optimized Parameters: Temperature, pressure, and reactant feed rates are finely controlled.

- Salt Formation: The hydrochloride salt is formed in situ or post-reaction to facilitate isolation and purification.

This approach allows for high throughput and consistent product quality, essential for pharmaceutical and research-grade material production.

Alternative Pyrazole Formation via Direct Amination

Recent literature describes direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent in DMF at 85 °C. Although this method is more general for pyrazole synthesis, it can be adapted for derivatives like 1-(4-methylbenzyl)-1H-pyrazol-4-amine by selecting appropriate amines and diketones. The reaction involves:

- Mixing primary amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine in DMF

- Heating at 85 °C for 1.5 hours

- Workup by extraction and chromatographic purification

This method offers a one-step synthesis route with moderate yields (~30–40%) and may be useful for analog synthesis or structural diversification.

Reaction Workup and Purification

- After completion of the reaction, the mixture is typically poured into aqueous base (e.g., 1 M NaOH) and extracted with organic solvents such as dichloromethane (DCM).

- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification is achieved by column chromatography on silica gel using solvent gradients (e.g., hexane/ethyl acetate) or recrystallization from methanol or other suitable solvents.

- Conversion to the hydrochloride salt is performed by treatment with HCl in an organic solvent or by bubbling HCl gas into a solution of the free base, followed by crystallization.

Reaction Conditions Summary Table

| Step | Conditions/Details | Purpose |

|---|---|---|

| Nucleophilic substitution | 4-methylbenzyl chloride + 4-aminopyrazole, base (NaOH/K2CO3), DMF/DMSO, 80–120 °C, several hours | Formation of pyrazole amine base |

| Workup | Aqueous base quench, DCM extraction, brine wash, drying | Removal of impurities |

| Purification | Silica gel chromatography or recrystallization | Isolation of pure compound |

| Salt formation | Treatment with HCl in solvent, crystallization | Formation of hydrochloride salt |

Research Findings on Preparation Efficiency

- The nucleophilic substitution method typically achieves high yields (>85%) under optimized conditions.

- Continuous flow industrial methods report yields up to 90% with improved reproducibility and scalability.

- Direct amination methods yield moderate amounts (~30–40%) but offer synthetic flexibility for analogs.

- Reaction times vary from 1.5 hours (direct amination) to several hours (nucleophilic substitution), depending on temperature and scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- 4-Chlorobenzyl (CAS 1197239-02-3) : The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring. This may improve binding affinity in receptor-targeted applications but decreases solubility relative to the methyl derivative .

- Fluorophenyl and Trifluoromethyl (CAS 1803581-69-2): Fluorine substituents enhance metabolic stability and bioavailability due to their strong electronegativity and lipophilicity.

Steric and Conformational Modifications

- 2-Methylphenyl (CAS 1909320-27-9) : The ortho-methyl group introduces steric hindrance, which may restrict rotational freedom of the benzyl moiety. This could lead to improved selectivity in enzyme inhibition compared to the para-substituted target compound .

- Phenoxy vs. However, the 2,4-dimethyl substitution reduces symmetry, complicating crystallization .

Biological Activity

1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

This compound is characterized by its pyrazole ring structure, which contributes to its biological activity. The presence of the 4-methylbenzyl group enhances lipophilicity, potentially improving its ability to penetrate biological membranes.

Antioxidant Activity

Research has indicated that pyrazole derivatives can exhibit significant antioxidant properties. For instance, studies on related compounds have shown that modifications in the pyrazole structure can lead to enhanced radical-scavenging activities. A comparative analysis revealed that certain pyrazole derivatives demonstrated effective inhibition in assays such as ABTS and FRAP, suggesting a potential role for this compound in mitigating oxidative stress-related conditions .

Antitumor Activity

Pyrazole derivatives have also been explored for their anticancer properties. A study focusing on various substituted pyrazoles indicated that certain analogs exhibited dose-dependent cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . While specific data on this compound is scarce, its chemical structure may confer similar antitumor effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. The SAR studies indicate that modifications at various positions on the pyrazole ring can significantly alter biological activity. For instance, substituents like methyl or halogen groups can enhance binding affinity to biological targets .

Case Studies

Several case studies illustrate the biological potential of related pyrazole compounds:

- Antioxidant Evaluation : A series of pyrazole derivatives were tested for antioxidant activity using ABTS and DPPH assays. Results showed that specific substitutions increased radical scavenging capacity significantly .

- Antiviral Screening : In a study screening a library of pyrazole compounds for HIV inhibition, several derivatives showed promising results with low toxicity profiles, paving the way for further exploration into their mechanisms .

- Cytotoxicity Assessment : Research into the cytotoxic effects of various pyrazoles revealed that while many exhibited significant antitumor activity, careful optimization of substituents was crucial to minimize toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.